1-(2-Bromophenyl)-1H-pyrazol-5-amine
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Overview
Description
1-(2-Bromophenyl)-1H-pyrazol-5-amine is an organic compound featuring a brominated phenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form 2-bromophenylhydrazine. This intermediate is then cyclized with an appropriate diketone to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, or iodine in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives of the original compound, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
2-(2-Bromophenyl)pyrrolidine: Another brominated phenyl compound with a pyrrolidine ring.
1-(2-Chlorophenyl)-1H-pyrazol-5-amine: A similar compound with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-1H-pyrazol-5-amine: A fluorinated analog of the compound.
Uniqueness: 1-(2-Bromophenyl)-1H-pyrazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chlorinated or fluorinated counterparts.
Properties
IUPAC Name |
2-(2-bromophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXYTEXGKBYULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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